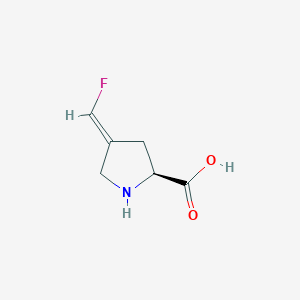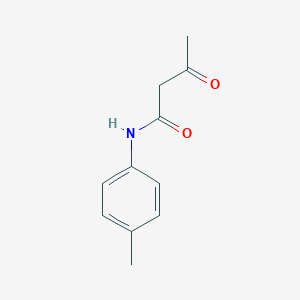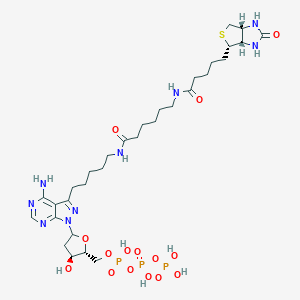
Bio-13-dapptp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bio-13-dapptp is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promise in the fields of medicine, agriculture, and environmental science.
Scientific Research Applications
Bio-13-dapptp has numerous scientific research applications. It has been studied extensively for its potential use in medicine, agriculture, and environmental science. In medicine, Bio-13-dapptp has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, Bio-13-dapptp has been studied for its potential use as a growth regulator and plant hormone. It has been shown to increase crop yield and improve plant growth. In environmental science, Bio-13-dapptp has been studied for its potential use in water treatment. It has been shown to remove heavy metals from water and reduce pollution.
Mechanism Of Action
The mechanism of action of Bio-13-dapptp is complex and not fully understood. It is believed that Bio-13-dapptp works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a cascade of events that ultimately result in the desired effect, such as cancer cell death or plant growth regulation.
Biochemical And Physiological Effects
Bio-13-dapptp has various biochemical and physiological effects. In cancer cells, Bio-13-dapptp has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, Bio-13-dapptp has been shown to regulate plant growth, increase crop yield, and improve plant stress tolerance. In water treatment, Bio-13-dapptp has been shown to remove heavy metals from water and reduce pollution.
Advantages And Limitations For Lab Experiments
Bio-13-dapptp has several advantages and limitations for lab experiments. One advantage is its versatility in various fields of research. It has potential applications in medicine, agriculture, and environmental science. Another advantage is its potency. Bio-13-dapptp has been shown to be effective in small concentrations. However, one limitation is its complex synthesis process. The synthesis of Bio-13-dapptp requires expertise in organic chemistry and access to specialized equipment. Another limitation is the lack of understanding of its mechanism of action. The complex mechanism of action of Bio-13-dapptp makes it challenging to study and understand fully.
Future Directions
There are several future directions for Bio-13-dapptp research. In medicine, further studies are needed to determine the efficacy of Bio-13-dapptp in cancer treatment and its potential side effects. In agriculture, further studies are needed to determine the optimal concentration and application method of Bio-13-dapptp for crop growth regulation. In environmental science, further studies are needed to determine the effectiveness of Bio-13-dapptp in water treatment and its potential environmental impacts.
Conclusion
In conclusion, Bio-13-dapptp is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its complex synthesis process, mechanism of action, and biochemical and physiological effects make it a challenging but promising compound for further research. Further studies are needed to determine its full potential and limitations.
Synthesis Methods
Bio-13-dapptp is a chemical compound that is synthesized through a complex process. The synthesis of Bio-13-dapptp involves the reaction of several chemical compounds in a specific order and under specific conditions. The process involves the use of various chemicals and reagents, and the reaction is carried out under controlled temperature and pressure conditions. The synthesis process is complex and requires expertise in organic chemistry.
properties
CAS RN |
137823-47-3 |
|---|---|
Product Name |
Bio-13-dapptp |
Molecular Formula |
C31H52N9O15P3S |
Molecular Weight |
915.8 g/mol |
IUPAC Name |
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
InChI Key |
IAOHLYSIIUCHRD-AWCCZRSHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
synonyms |
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



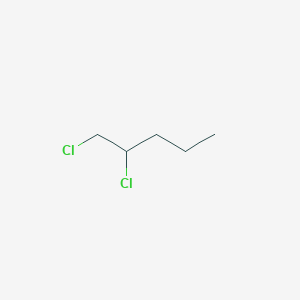
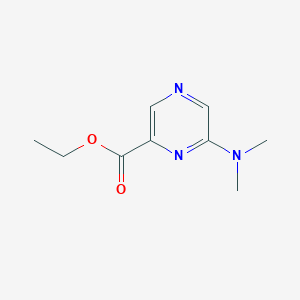
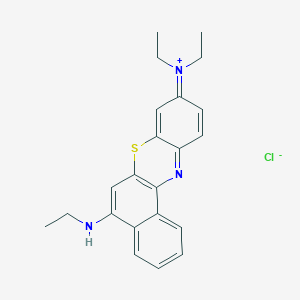
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)
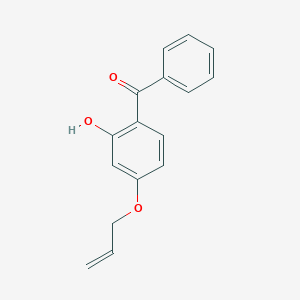
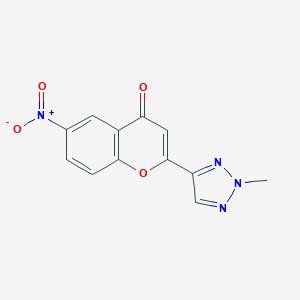
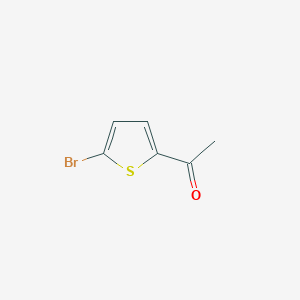
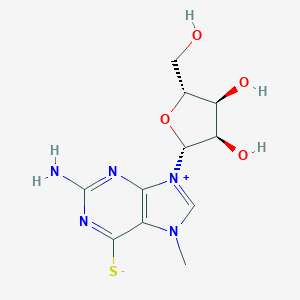
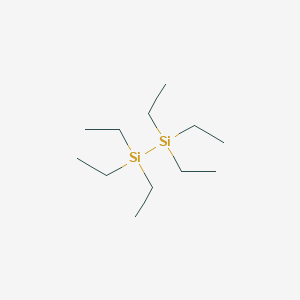
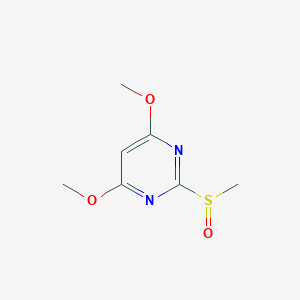
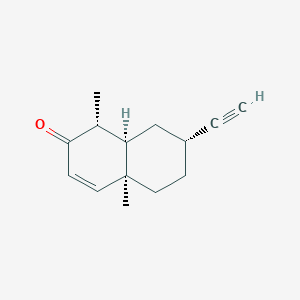
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
